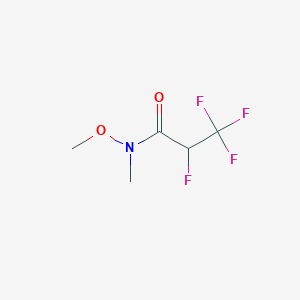
Propanamide, 2,3,3,3-tetrafluoro-N-methoxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2,3,3,3-tetrafluoro-N-methoxy-N-methyl- is a fluorinated amide compound with the molecular formula C5H7F4NO2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,3,3,3-tetrafluoro-N-methoxy-N-methyl- typically involves the reaction of a fluorinated precursor with methoxy and methylating agents. One common method includes the reaction of 2,3,3,3-tetrafluoropropanoic acid with methoxyamine and methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and advanced purification techniques are employed to produce high-purity Propanamide, 2,3,3,3-tetrafluoro-N-methoxy-N-methyl- suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2,3,3,3-tetrafluoro-N-methoxy-N-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols or amines.
Scientific Research Applications
Propanamide, 2,3,3,3-tetrafluoro-N-methoxy-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Propanamide, 2,3,3,3-tetrafluoro-N-methoxy-N-methyl- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)-
- Propanamide, 2,3,3,3-tetrafluoro-N-(3-fluorophenyl)-2-methoxy-
- 2,2,3,3-Tetrafluoro-N-methoxy-N-methylpropanamide
Uniqueness
Propanamide, 2,3,3,3-tetrafluoro-N-methoxy-N-methyl- is unique due to its specific arrangement of fluorine atoms and the presence of both methoxy and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
677354-02-8 |
|---|---|
Molecular Formula |
C5H7F4NO2 |
Molecular Weight |
189.11 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C5H7F4NO2/c1-10(12-2)4(11)3(6)5(7,8)9/h3H,1-2H3 |
InChI Key |
SVFHLIMZQPIWNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C(C(F)(F)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















